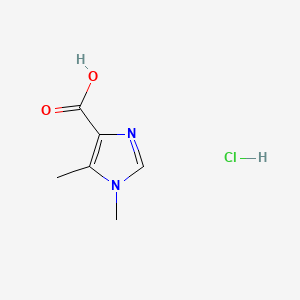
1,5-Dimethyl-1H-imidazole-4-carboxylic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-Dimethyl-1H-imidazole-4-carboxylic acid hydrochloride, also known as DIMCA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
1,5-Dimethyl-1H-imidazole-4-carboxylic acid hydrochloride has been extensively studied for its potential applications in various fields such as medicinal chemistry, materials science, and catalysis. In medicinal chemistry, 1,5-Dimethyl-1H-imidazole-4-carboxylic acid hydrochloride has been shown to exhibit antitumor and antiviral activities, making it a promising candidate for the development of new drugs. In materials science, 1,5-Dimethyl-1H-imidazole-4-carboxylic acid hydrochloride has been used as a building block for the synthesis of metal-organic frameworks (MOFs) with tunable properties. In catalysis, 1,5-Dimethyl-1H-imidazole-4-carboxylic acid hydrochloride has been used as a ligand in various catalytic reactions, demonstrating its potential as a versatile and efficient catalyst.
Mechanism of Action
The mechanism of action of 1,5-Dimethyl-1H-imidazole-4-carboxylic acid hydrochloride is not fully understood, but it is believed to involve the inhibition of certain enzymes and pathways involved in tumor growth and viral replication. Studies have shown that 1,5-Dimethyl-1H-imidazole-4-carboxylic acid hydrochloride can inhibit the activity of the enzyme dihydroorotate dehydrogenase (DHODH), which is involved in the de novo pyrimidine synthesis pathway. Inhibition of this enzyme can lead to decreased DNA synthesis and cell proliferation, making it a potential target for cancer therapy. Additionally, 1,5-Dimethyl-1H-imidazole-4-carboxylic acid hydrochloride has been shown to inhibit the replication of hepatitis C virus (HCV) by targeting the viral RNA polymerase.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1,5-Dimethyl-1H-imidazole-4-carboxylic acid hydrochloride have been studied in various cell lines and animal models. Studies have shown that 1,5-Dimethyl-1H-imidazole-4-carboxylic acid hydrochloride can induce cell cycle arrest and apoptosis in cancer cells, leading to decreased tumor growth. Additionally, 1,5-Dimethyl-1H-imidazole-4-carboxylic acid hydrochloride has been shown to decrease viral load and improve liver function in HCV-infected mice. However, the exact mechanisms underlying these effects are still being investigated.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 1,5-Dimethyl-1H-imidazole-4-carboxylic acid hydrochloride in lab experiments is its versatility and ease of synthesis. 1,5-Dimethyl-1H-imidazole-4-carboxylic acid hydrochloride can be synthesized in relatively large quantities with high purity, making it a useful building block for the synthesis of various compounds. Additionally, 1,5-Dimethyl-1H-imidazole-4-carboxylic acid hydrochloride has been shown to exhibit low toxicity and good stability, making it a safe and reliable compound to work with. However, one of the limitations of using 1,5-Dimethyl-1H-imidazole-4-carboxylic acid hydrochloride in lab experiments is its relatively high cost compared to other commonly used reagents.
Future Directions
There are several potential future directions for research involving 1,5-Dimethyl-1H-imidazole-4-carboxylic acid hydrochloride. One area of interest is the development of new drugs based on the antitumor and antiviral activities of 1,5-Dimethyl-1H-imidazole-4-carboxylic acid hydrochloride. Additionally, further studies are needed to fully understand the mechanism of action of 1,5-Dimethyl-1H-imidazole-4-carboxylic acid hydrochloride and its effects on various cellular pathways. Finally, the use of 1,5-Dimethyl-1H-imidazole-4-carboxylic acid hydrochloride as a building block for the synthesis of new materials and catalysts is an area of active research that holds promise for future applications.
Conclusion:
In conclusion, 1,5-Dimethyl-1H-imidazole-4-carboxylic acid hydrochloride (1,5-Dimethyl-1H-imidazole-4-carboxylic acid hydrochloride) is a versatile and promising compound with potential applications in various fields such as medicinal chemistry, materials science, and catalysis. Its ease of synthesis, low toxicity, and stability make it a useful building block for the synthesis of various compounds. Further research is needed to fully understand the mechanism of action of 1,5-Dimethyl-1H-imidazole-4-carboxylic acid hydrochloride and its potential applications in various fields.
Synthesis Methods
1,5-Dimethyl-1H-imidazole-4-carboxylic acid hydrochloride can be synthesized through a multistep process involving the reaction of 4-cyano-1,5-dimethylimidazole with ethyl acetoacetate followed by hydrolysis and acidification to yield the final product. The purity of the synthesized compound can be determined by various analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
properties
IUPAC Name |
1,5-dimethylimidazole-4-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2.ClH/c1-4-5(6(9)10)7-3-8(4)2;/h3H,1-2H3,(H,9,10);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMNKPNLXTABQGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN1C)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.60 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,5-Dimethyl-1H-imidazole-4-carboxylic acid hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-[1-[2-(4-methoxyphenyl)ethyl]-2,5-dimethylpyrrol-3-yl]-2-oxoethyl] 3-oxo-4H-1,4-benzothiazine-6-carboxylate](/img/structure/B7456263.png)
![[2-(2,1,3-Benzothiadiazol-4-ylamino)-2-oxoethyl] 2,5-dimethylbenzoate](/img/structure/B7456277.png)

![2-[[2-(1-Methylimidazol-2-yl)sulfanylacetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B7456294.png)
![[2-(2,1,3-Benzothiadiazol-4-ylamino)-2-oxoethyl] 4-(diethylsulfamoyl)benzoate](/img/structure/B7456298.png)
![2-{methyl[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)sulfonyl]amino}benzoic acid](/img/structure/B7456311.png)
![N-(1,2-dihydroacenaphthylen-5-yl)-1-methyl-2-oxobenzo[cd]indole-6-sulfonamide](/img/structure/B7456319.png)

![[2-Oxo-2-(1,2,5-trimethylpyrrol-3-yl)ethyl] 2-(furan-2-carbonylamino)-4,5-dimethoxybenzoate](/img/structure/B7456335.png)
![2-[3-(2-oxo-3H-benzimidazol-1-yl)propylsulfanyl]-3-prop-2-enylquinazolin-4-one](/img/structure/B7456343.png)
![4-Chloro-2-nitropyrazolo[1,5-A]pyrazine](/img/structure/B7456346.png)


